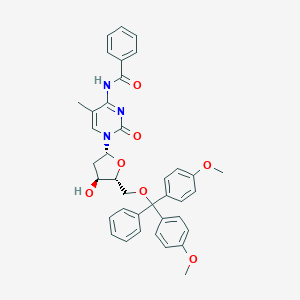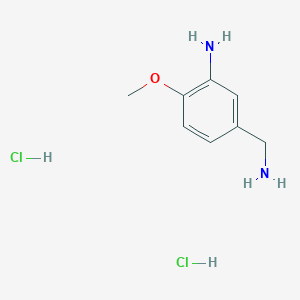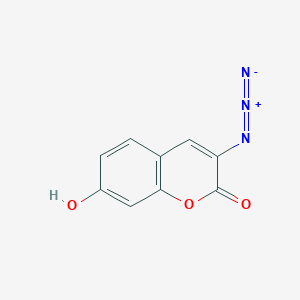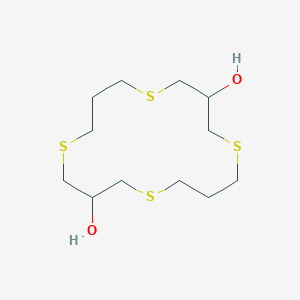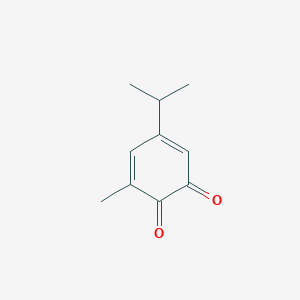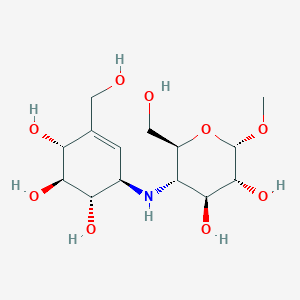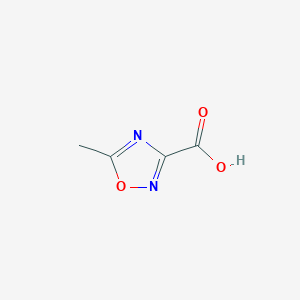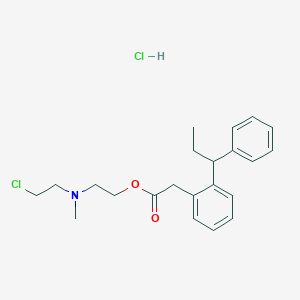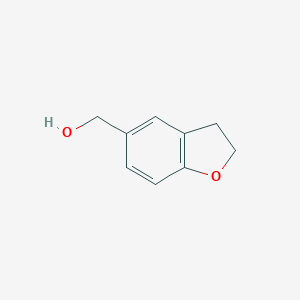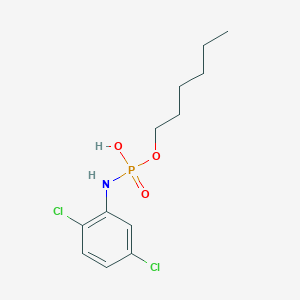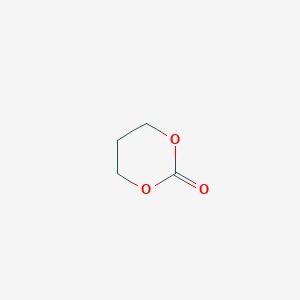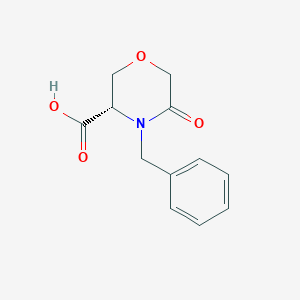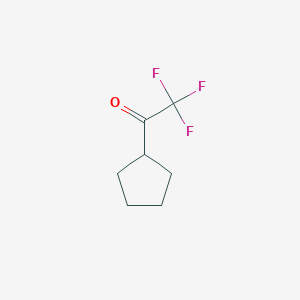
1-Cyclopentyl-2,2,2-trifluoroethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one involves several key methodologies that highlight its accessibility and the efficiency of incorporating fluorinated motifs into organic compounds. Ichikawa et al. (2008) demonstrated the disfavored 5-endo-trig cyclizations in 2-trifluoromethyl-1-alkenes, offering a method to synthesize cyclopentanes bearing a fluorinated one-carbon unit through intramolecular SN2' reactions or nucleophilic additions [Ichikawa, Iwai, Nadano, Mori, & Ikeda, 2008]. Additionally, the work by Fadeyi and Okoro (2008) on the simple synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate further exemplifies the synthetic accessibility of such compounds [Fadeyi & Okoro, 2008].
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is pivotal for its reactivity and the types of reactions it can undergo. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity towards nucleophilic addition and cyclization reactions. The crystal structure analyses of similar compounds provide insights into the spatial arrangement and electronic effects induced by fluorinated substituents, which are crucial for understanding the reactivity and interaction of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one with various reactants [Dang, Levitus, & Garcia‐Garibay, 2002].
Chemical Reactions and Properties
1-Cyclopentyl-2,2,2-trifluoroethan-1-one undergoes a variety of chemical reactions, leveraging its trifluoromethyl ketone functionality. For instance, the compound can participate in cycloaddition reactions, as demonstrated by Atherton and Fields (1968), who explored the cycloaddition reactions of 2,2,2-trifluorodiazoethane, revealing the potential for creating complex fluorinated structures [Atherton & Fields, 1968]. These reactions highlight the compound's versatility as a precursor for synthesizing fluorinated cyclic compounds.
Physical Properties Analysis
The physical properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The trifluoromethyl group contributes to the compound's polarity and can affect its solubility in various solvents, which is essential for its application in different reactions and processes. While specific data on 1-Cyclopentyl-2,2,2-trifluoroethan-1-one's physical properties are not provided, analogous compounds with fluorinated motifs exhibit unique physical characteristics that are crucial for their application in organic synthesis and material science.
Chemical Properties Analysis
The chemical properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, particularly its reactivity and stability, are central to its applications in chemistry. The electron-withdrawing nature of the trifluoromethyl group affects the compound's acidity, nucleophilicity, and electrophilicity, making it a versatile intermediate for various synthetic applications. Studies on similar fluorinated compounds provide insights into the reactivity patterns and mechanisms of reactions involving 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, highlighting its potential as a building block in organic synthesis [Ichikawa et al., 2003].
Scientific Research Applications
It is used for obtaining 2-(2,2,2-trifluoroethylidene)-cyclopentanone and related compounds (Dmowski & Ignatowska, 2003).
It plays a role in studying the stereochemistry of solvolysis reactions of cyclopentyl p-bromobenzenesulfonate (Humski, Sendijarevic, & Shiner, 1973).
This compound is involved in the study of cyclopropanes formation when photolysed with olefins (Atherton & Fields, 1968).
It acts as a source for cyclopropanation and a 1,3-dipole reagent for dipolar cycloaddition in research (Shu‐Wen Duan & Xiao, 2016).
The compound is used as a precatalyst in the hydrogenation of activated esters to alcohols (Gajewski et al., 2016).
It enables gelation of polar organic solvents and can form hydrogels at temperatures up to 56°C (Xie et al., 2009).
The reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its derivatives are new trifluoromethylated cyclic building blocks for various difunctional trifluoromethylcyclopentane derivatives (Grellepois, Kikelj, Coia, & Portella, 2012).
1-Cyclopentyl-2,2,2-trifluoroethan-1-one can be used in the construction of cyclopentyl derivatives bearing controlled stereogenic centers from diisopropyl precursors (Bogen, Gulea, Fensterbank, & Malacria, 1999).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-cyclopentyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGNALMBCVVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2,2,2-trifluoroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



